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Compound of Interest

Compound Name: (S)-3-Butene-1,2-diol

CAS No.: 62214-39-5

Cat. No.: B1276673

Get Quote

(S)-3-Butene-1,2-diol is a four-carbon molecule distinguished by the presence of three key

functional groups: a primary alcohol, a secondary alcohol at a defined stereocenter (S-

configuration), and a terminal alkene. This unique combination makes it a highly valuable

precursor in the synthesis of complex, enantiomerically pure molecules.[1] Its ability to undergo

a wide range of chemical transformations at each of these sites allows for the introduction of

multiple stereocenters and diverse functionalities, making it a cornerstone in the synthesis of

pharmaceuticals and other bioactive compounds.[1] This guide will elucidate the chemical

principles that underpin its utility and provide practical methodologies for its application.

Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (S)-3-butene-1,2-diol is critical for

its effective use in experimental design. These properties dictate appropriate reaction

conditions, purification strategies, and storage requirements.
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Property Value Source(s)

Molecular Formula C₄H₈O₂ [2][3]

Molecular Weight 88.11 g/mol [2][3]

IUPAC Name (2S)-but-3-ene-1,2-diol [2]

CAS Number 62214-39-5 [2]

Appearance Clear, colorless liquid [3]

Density ~1.0 g/cm³ [4]

Boiling Point ~196.5 °C at 760 mmHg [4]

Flash Point ~89.3 °C [4]

Vapor Pressure 0.24 mmHg [3]

LogP -0.79 [4]

Analytical Characterization: A Spectroscopic Profile
Accurate structural confirmation and purity assessment are paramount. Standard spectroscopic

techniques provide a detailed fingerprint of (S)-3-butene-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts

are influenced by the electronegative hydroxyl groups and the anisotropy of the double bond.
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Nucleus Position

Expected
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

¹H H1 (CH₂) 3.5 - 3.7 dd J ≈ 5.5, 11.5

Diastereotopi

c protons

adjacent to a

stereocenter

and hydroxyl

group.

¹H H2 (CHOH) 4.1 - 4.3 m -

Methine

proton

deshielded by

the adjacent

hydroxyl

group and

alkene.

¹H H3 (CH=) 5.7 - 5.9 ddd
J ≈ 10.5,

17.0, 5.5

Vinylic proton

deshielded by

the double

bond.

¹H H4 (CH₂=) 5.1 - 5.4 m -

Terminal

vinylic

protons.

¹³C C1 (CH₂) ~66 - -

Carbon

attached to

the primary

hydroxyl

group.

¹³C C2 (CHOH) ~73 - - Chiral carbon

attached to

the

secondary
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hydroxyl

group.

¹³C C3 (CH=) ~138 - -

Internal sp²

carbon of the

alkene.

¹³C C4 (CH₂=) ~115 - -

Terminal sp²

carbon of the

alkene.

Note: Actual shifts can vary based on solvent and concentration. Data is inferred from typical

values for similar functional groups.[5][6]

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-3500 (broad) O-H stretch Alcohol

3010-3095 =C-H stretch Alkene

2850-2960 C-H stretch Alkane

1640-1680 C=C stretch Alkene

1000-1260 C-O stretch Alcohol

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern, which is crucial for structural confirmation.
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m/z Value Proposed Fragment Rationale

88 [C₄H₈O₂]⁺ Molecular Ion (M⁺)

70 [M - H₂O]⁺ Loss of water from the diol.

57 [C₃H₅O]⁺
Cleavage of the C1-C2 bond

with loss of CH₂OH.[3]

43 [C₂H₃O]⁺ Further fragmentation.

31 [CH₂OH]⁺
Alpha-cleavage resulting in the

hydroxymethyl cation.

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for

alcohols and alkenes.[7]

Chemical Reactivity and Synthetic Applications
The synthetic versatility of (S)-3-butene-1,2-diol stems from its ability to undergo selective

reactions at its three distinct functional sites.

Reactions of the Alkene Moiety
The terminal double bond is a gateway to a variety of transformations, including additions and

cross-coupling reactions.

The Heck reaction is a powerful C-C bond-forming reaction. (S)-3-Butene-1,2-diol can couple

with aryl halides to form substituted allylic alcohols, which are valuable synthetic intermediates.

A key challenge is controlling regioselectivity and preventing erosion of enantiomeric purity.[1]

Click to download full resolution via product page

Experimental Protocol: Heck Reaction of (R)-3-Butene-1,2-diol with an Aryl Bromide This

protocol is adapted from a robust procedure for the synthesis and use of the (R)-enantiomer

and illustrates the key considerations for maintaining stereochemical integrity.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Butene-1_2-diol
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1276673/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-bifunctional-chiral-synthon
https://www.benchchem.com/product/b1276673/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-bifunctional-chiral-synthon
https://www.pnas.org/doi/10.1073/pnas.0307047101
https://www.benchchem.com/product/b1276673/docs?utm_src=pdf-body-img#introduction-the-strategic-value-of-a-bifunctional-chiral-synthon
https://www.pnas.org/doi/10.1073/pnas.0307047101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276673?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Preparation: In a Schlenk flask under an inert nitrogen atmosphere, charge

Pd₂(dba)₃·CHCl₃ (0.025 mol%) and a suitable phosphine ligand (e.g., (S,S)-3, 0.055 mol%).

Solvent Degassing: Add degassed dichloromethane to the Schlenk flask and stir to form the

catalyst solution. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Degassing is critical for maintaining catalytic activity.

Reaction Setup: In a separate jacketed vessel, combine water, dichloromethane, sodium

bicarbonate (as the base), and a phase-transfer catalyst like tetrabutylammonium chloride.

Sparge the mixture with nitrogen for at least 60 minutes.

Reaction Initiation: Add the catalyst solution to the vessel, followed by the aryl bromide (e.g.,

1.2 equivalents) and (R)-3-butene-1,2-diol (1.0 equivalent).

Thermal Conditions: Heat the mixture to reflux (approx. 39-40°C) with vigorous stirring.

Insight: The biphasic system and phase-transfer catalyst facilitate the interaction between

the organic-soluble catalyst and substrates and the aqueous-soluble base.

Monitoring and Workup: Monitor the reaction by GC or TLC. Upon completion (typically

>95% conversion), cool the reaction, separate the organic layer, and extract the aqueous

layer with dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product via flash column

chromatography on silica gel. Self-Validation: Enantiomeric excess of the product should be

determined by chiral HPLC or GC to confirm that the stereocenter remained intact during the

reaction.

The alkene can undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or

potassium permanganate (KMnO₄) to produce a triol. The stereochemistry of the starting

material directly influences the product's stereochemistry, allowing for the synthesis of highly

functionalized, stereodefined polyols.
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Reactions of the Hydroxyl Groups
The primary and secondary hydroxyl groups can be selectively protected, activated, or

transformed.

Protection: The diol can be protected as an acetal (e.g., acetonide) or silyl ethers. Selective

protection of the primary alcohol is often achievable due to its lower steric hindrance.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde (e.g., using PCC

or Dess-Martin periodinane), and the secondary alcohol to a ketone (e.g., using Swern or

Jones oxidation). Oxidation of the vicinal diol can lead to cleavage of the C1-C2 bond using

reagents like sodium periodate (NaIO₄).

Esterification/Etherification: Both hydroxyl groups can be converted to esters or ethers to

introduce new functionalities or to act as protecting groups.

Purity Assessment: Chromatographic Methods
Ensuring the chemical and, critically, the enantiomeric purity of (S)-3-butene-1,2-diol is
essential for its use in asymmetric synthesis.

Protocol: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Derivatization (Justification): The high polarity and low volatility of the diol make it unsuitable

for direct GC analysis. Derivatization is required to create a more volatile and thermally

stable analyte. A common method is acylation.

Sample Preparation: To a solution of (S)-3-butene-1,2-diol (approx. 1 mg) in anhydrous

dichloromethane (1 mL), add pyridine (2 equivalents) followed by acetic anhydride (2.2

equivalents).

Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC/GC-MS analysis

shows complete conversion to the diacetate derivative.

Workup: Quench the reaction with water, extract with dichloromethane, wash the organic

layer with dilute HCl and brine, dry over Na₂SO₄, and concentrate.

GC Analysis:
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Column: Use a chiral capillary column (e.g., Rt-βDEXsm or similar cyclodextrin-based

stationary phase).[8]

Injector: 250°C, Split mode (e.g., 50:1).

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at

2-5°C/min to a final temperature of ~200°C. Insight: A slow temperature ramp is crucial for

achieving baseline separation of the enantiomers.

Detector: FID at 250°C.

Data Analysis: Integrate the peaks corresponding to the (S) and (R) diacetate derivatives.

Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x

100. Trustworthiness: A racemic standard of 3-butene-1,2-diol should be derivatized and run

under the same conditions to confirm the identity and separation of the two enantiomeric

peaks.

Safety and Handling
(S)-3-Butene-1,2-diol requires careful handling in a laboratory setting.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors. Avoid contact with skin and eyes.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion
(S)-3-Butene-1,2-diol is a powerful and versatile chiral synthon. Its value lies in the predictable

reactivity of its distinct functional groups and the defined stereochemistry at the C2 position. A
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comprehensive understanding of its physical properties, spectroscopic signature, and chemical

behavior, as detailed in this guide, enables researchers to strategically incorporate this

molecule into complex synthetic routes, paving the way for the efficient and stereocontrolled

production of next-generation pharmaceuticals and fine chemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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